Oxetin

Description

Properties

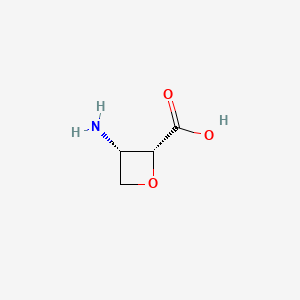

IUPAC Name |

(2R,3S)-3-aminooxetane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c5-2-1-8-3(2)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIYGJDWWLIDQY-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(O1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](O1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60241634 | |

| Record name | Oxetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94818-85-6 | |

| Record name | Oxetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094818856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Fluoxetine in Neuronal Plasticity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1] While its primary pharmacological action is the blockade of the serotonin transporter (SERT), leading to increased synaptic availability of serotonin, the therapeutic effects of fluoxetine are increasingly understood to stem from its ability to induce profound changes in neuronal plasticity.[2][3] This guide provides a detailed examination of the molecular and cellular mechanisms through which fluoxetine modulates neuronal plasticity, offering insights for researchers and professionals in drug development. The therapeutic efficacy of fluoxetine is believed to be linked to its capacity to increase neuronal plasticity and ameliorate certain learning deficits.[3]

Core Mechanism: A Multi-level Modulation of Neuronal Plasticity

Fluoxetine's influence on neuronal plasticity is not a single event but a cascade of interconnected processes that unfold over time, consistent with the delayed therapeutic onset of the drug.[4] The core mechanism involves the modulation of neurotrophic factor signaling, activation of intracellular signaling pathways, and structural remodeling of neuronal circuits.[2][5]

Enhancement of Neurotrophic Factor Signaling: The BDNF-TrkB Axis

A central tenet of fluoxetine's action on plasticity is its potentiation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[1][2][6]

-

Increased BDNF Expression: Chronic fluoxetine administration upregulates the expression of BDNF in key brain regions implicated in depression and plasticity, such as the hippocampus and prefrontal cortex.[2][7]

-

TrkB Receptor Activation: Fluoxetine has been shown to directly bind to and allosterically modulate the BDNF receptor, Tropomyosin receptor kinase B (TrkB), enhancing its signaling cascade even in the absence of increased BDNF levels.[2][5][8] This interaction is a critical, serotonin-transporter-independent mechanism.[5]

The activation of the BDNF-TrkB axis is a crucial upstream event that triggers downstream signaling pathways responsible for the structural and functional changes associated with neuronal plasticity.[1]

Activation of Intracellular Signaling Cascades

Fluoxetine initiates a series of intracellular signaling events that are fundamental to the molecular machinery of plasticity.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key downstream effector of TrkB activation.[1][2] Phosphorylation and activation of ERK lead to the regulation of transcription factors and other proteins involved in synaptic plasticity and cell survival.

-

CREB Signaling: The cAMP response element-binding protein (CREB) is a critical transcription factor in the context of neuronal plasticity and is a downstream target of the MAPK/ERK pathway.[2][5] Chronic fluoxetine treatment leads to the phosphorylation and activation of CREB, which in turn regulates the expression of genes essential for synaptic remodeling and neurogenesis.[9][10]

Structural Remodeling of Neuronal Circuits

The culmination of fluoxetine-induced signaling is the physical alteration of neuronal structures, leading to enhanced synaptic connectivity and network adaptability.

-

Increased Dendritic Spine Density: Fluoxetine promotes an increase in the density of dendritic spines, the primary sites of excitatory synapses, in brain regions like the hippocampus and prefrontal cortex.[2][11][12][13] This structural change is a direct correlate of enhanced synaptic plasticity.

-

Modulation of Inhibitory Interneurons: Recent research has highlighted fluoxetine's impact on parvalbumin-positive (PV+) interneurons.[4][8][14] Chronic treatment can weaken the perineuronal nets (PNNs) that enmesh these inhibitory neurons, leading to a more plastic state.[4][8][14][15] This "loosening" of inhibitory circuits may create a permissive environment for network-level reorganization.[4][14]

-

Adult Hippocampal Neurogenesis: Fluoxetine has been shown to stimulate various stages of adult hippocampal neurogenesis, including the proliferation of neural progenitors and the maturation of new neurons.[16] This contributes to the structural and functional plasticity of the hippocampus.

Quantitative Data on Fluoxetine's Effects

| Parameter | Brain Region | Effect of Chronic Fluoxetine | Reference |

| Dendritic Spine Density | Hippocampal CA1 Stratum Oriens | Significant Increase | [11] |

| Dendritic Spine Density | Hippocampal CA1 Stratum Radiatum | No Significant Change | [11] |

| Dendritic Spine Density | Hippocampal CA1 Stratum Lacunosum-Moleculare | No Significant Change | [11] |

| BrdU+ Cells (Neurogenesis) | Hippocampal Granule Cell Layer | Significant Increase | [16] |

| DCX+ Cells (Immature Neurons) | Hippocampal Granule Cell Layer | No Significant Change | [16] |

| BDNF-LTP Associated Gene Expression (Neuritin, Narp, TIEG1, Carp, Arl4d, Arc) | Dentate Gyrus, Hippocampus Proper, Prefrontal Cortex | Upregulation | [7][17][18] |

| NCAM140 Expression | Rat C6 Glioma Cells | Significant Increase | [9] |

| pCREB Expression | Rat C6 Glioma Cells | Significant Increase | [9] |

Signaling Pathways and Experimental Workflows

Fluoxetine-Induced Signaling Cascade

Caption: Fluoxetine's core signaling cascade leading to neuronal plasticity.

Experimental Workflow for Assessing Neuronal Plasticity

Caption: A typical experimental workflow to study fluoxetine's effects on neuronal plasticity.

Detailed Experimental Protocols

Chronic Fluoxetine Administration in Rodents

-

Objective: To model the long-term effects of fluoxetine treatment.

-

Method: Fluoxetine hydrochloride is typically dissolved in drinking water or administered daily via oral gavage or intraperitoneal injection. A common dose is in the range of 10-20 mg/kg/day.[2][19] Treatment duration is usually 3-4 weeks to observe significant changes in neuronal plasticity.

-

Controls: Vehicle-treated animals (e.g., receiving saline or plain drinking water) are used as a control group.

Immunohistochemistry for Neurogenesis and Protein Expression

-

Objective: To visualize and quantify changes in cell proliferation, immature neurons, and specific protein levels in brain tissue.

-

Method:

-

Animals are perfused, and brains are sectioned.

-

For neurogenesis, animals are injected with 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to label dividing cells.

-

Sections are incubated with primary antibodies against targets of interest (e.g., BrdU for new cells, Doublecortin (DCX) for immature neurons, or phosphorylated CREB).

-

A fluorescently labeled secondary antibody is used for detection.

-

Sections are imaged using confocal microscopy, and positive cells are quantified.

-

Golgi-Cox Staining for Dendritic Spine Analysis

-

Objective: To visualize and quantify the morphology and density of dendritic spines.

-

Method:

-

Fresh brain tissue is impregnated with a Golgi-Cox solution for several weeks.

-

The tissue is then sectioned and processed to reveal the silver chromate (B82759) precipitate that fills a subset of neurons.

-

Dendritic segments of interest are imaged at high magnification using a light microscope.

-

Spine density is calculated by counting the number of spines per unit length of the dendrite.

-

Western Blotting for Protein Quantification

-

Objective: To measure the relative abundance of specific proteins in brain tissue lysates.

-

Method:

-

Brain regions of interest are dissected and homogenized.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies against target proteins (e.g., total CREB, phosphorylated CREB, TrkB).

-

A secondary antibody conjugated to an enzyme is used for detection via chemiluminescence.

-

Band intensity is quantified and normalized to a loading control (e.g., actin or GAPDH).

-

Conclusion and Future Directions

The mechanism of action of fluoxetine in promoting neuronal plasticity is multifaceted, involving a complex interplay between neurotrophic factor signaling, intracellular cascades, and structural remodeling. The direct interaction of fluoxetine with the TrkB receptor represents a significant, serotonin-independent component of its therapeutic effects. Future research should continue to dissect the precise molecular interactions and downstream consequences of fluoxetine's actions on different neuronal populations. A deeper understanding of these plasticity-promoting mechanisms will be instrumental in the development of novel, more targeted, and faster-acting antidepressants. The modulation of mitochondrial function and the perineuronal nets of interneurons are emerging as exciting new avenues for therapeutic intervention.[4][14][15]

References

- 1. Analysis of fluoxetine-induced plasticity mechanisms as a strategy for understanding plasticity related neural disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Antidepressant Fluoxetine Reshapes Brain To Aid Recovery | Technology Networks [technologynetworks.com]

- 5. 5-HTT independent effects of fluoxetine on neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of BDNF on Neural Plasticity in Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 8. Study explains how antidepressant increases brain plasticity | HiLIFE – Helsinki Institute of Life Science | University of Helsinki [helsinki.fi]

- 9. Fluoxetine Increases the Expression of NCAM140 and pCREB in Rat C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluoxetine induces input-specific hippocampal dendritic spine remodeling along the septo-temporal axis in adulthood and middle age - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chronic fluoxetine administration to juvenile rats prevents age-associated dendritic spine proliferation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Short-term treatment with the antidepressant fluoxetine triggers pyramidal dendritic spine synapse formation in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. neurosciencenews.com [neurosciencenews.com]

- 16. Chronic Fluoxetine Stimulates Maturation and Synaptic Plasticity of Adult-Born Hippocampal Granule Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chronic fluoxetine treatment induces brain region-specific upregulation of genes associated with BDNF-induced long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chronic Fluoxetine Treatment Induces Brain Region-Specific Upregulation of Genes Associated with BDNF-Induced Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluoxetine induces input-specific hippocampal dendritic spine remodeling along the septotemporal axis in adulthood and middle age - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluoxetine Hydrochloride: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological characteristics of fluoxetine (B1211875) hydrochloride. Detailed experimental protocols for its synthesis, analysis, and stability testing are presented to support research and development activities.

Molecular Structure and Physicochemical Properties

Fluoxetine hydrochloride is a selective serotonin (B10506) reuptake inhibitor (SSRI) with the chemical name (±)-N-methyl-3-phenyl-3-[(α,α,α-trifluoro-p-tolyl)oxy]propylamine hydrochloride. Its structure consists of a central propyl-amine chain attached to a phenyl group and a trifluoromethyl-phenoxy group.

The three-dimensional conformation of fluoxetine hydrochloride has been elucidated by X-ray crystallography.[1][2] In the solid state, the planes of the two aromatic rings are oriented in a skewed conformation, which prevents intramolecular ring interactions.[1][2] The propylamine (B44156) side chain is folded towards the phenoxy moiety, a conformation believed to be crucial for its high-affinity binding to the serotonin transporter.[1][2]

A summary of the key molecular and physicochemical properties of fluoxetine hydrochloride is provided in the tables below.

Table 1: Molecular Properties of Fluoxetine Hydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₉ClF₃NO | [3] |

| Molecular Weight | 345.79 g/mol | [4] |

| CAS Number | 56296-78-7 | [5] |

| IUPAC Name | (±)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride | [6] |

Table 2: Physicochemical Properties of Fluoxetine Hydrochloride

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline solid | [7] |

| Melting Point | 158.4-158.9 °C | [3][8] |

| pKa | 9.8 | [9] |

| LogP | 4.05 | [10] |

| UV Maximum Absorption (Methanol) | 227, 264, 268, 275 nm | [8] |

Table 3: Solubility of Fluoxetine Hydrochloride

| Solvent | Solubility | Reference(s) |

| Water | 14 mg/mL | [7][8] |

| Methanol | Freely soluble (>100 mg/mL) | [7][8] |

| Ethanol | Freely soluble (>100 mg/mL) | [7][8] |

| Acetonitrile (B52724) | Soluble (33-100 mg/mL) | [8] |

| Chloroform | Soluble (33-100 mg/mL) | [8] |

| Acetone | Soluble (33-100 mg/mL) | [8] |

| Dichloromethane | Slightly soluble (5-10 mg/mL) | [8] |

| Ethyl Acetate | Slightly soluble (2-2.5 mg/mL) | [8] |

| Toluene | Practically insoluble (0.5-0.67 mg/mL) | [7][8] |

| Cyclohexane | Practically insoluble (0.5-0.67 mg/mL) | [7][8] |

| Hexane | Practically insoluble (0.5-0.67 mg/mL) | [7][8] |

| DMSO | ~12.5 mg/mL | [11] |

| DMF | ~16 mg/mL | [11] |

Pharmacological Properties

Fluoxetine is a potent and selective inhibitor of the serotonin transporter (SERT), with significantly lower affinity for norepinephrine (B1679862) and dopamine (B1211576) transporters.[6][11] This selective inhibition of serotonin reuptake leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[6][12] This is the primary mechanism underlying its antidepressant effects.[6][12]

Beyond its primary action on SERT, fluoxetine has been shown to influence neuroplasticity, notably by modulating the brain-derived neurotrophic factor (BDNF) signaling pathway.[13] Chronic administration of fluoxetine has been demonstrated to increase BDNF expression, which may contribute to the therapeutic effects of the drug.[13]

Table 4: Pharmacological Data of Fluoxetine Hydrochloride

| Parameter | Value | Reference(s) |

| Mechanism of Action | Selective Serotonin Reuptake Inhibitor (SSRI) | [6] |

| Primary Target | Serotonin Transporter (SERT) | [11] |

| Kd for SERT | 0.81 nM | [11] |

| Kd for Norepinephrine Transporter | 240 nM | [11] |

| Kd for Dopamine Transporter | 3,600 nM | [11] |

Experimental Protocols

Synthesis of Fluoxetine Hydrochloride

The following protocol describes a common laboratory-scale synthesis of fluoxetine hydrochloride.

Step 1: Synthesis of 3-(Methylamino)-1-phenylpropan-1-one (B3050580) hydrochloride (Mannich reaction)

-

To a round-bottom flask, add acetophenone, methylamine (B109427) hydrochloride, and paraformaldehyde.

-

Add a suitable solvent, such as ethanol, and a catalytic amount of hydrochloric acid.

-

Reflux the mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the product with a cold solvent and dry under vacuum.

Step 2: Reduction of the Ketone

-

Dissolve the 3-(methylamino)-1-phenylpropan-1-one hydrochloride in methanol.

-

Cool the solution in an ice bath and add sodium borohydride (B1222165) portion-wise.

-

Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-(methylamino)-1-phenylpropan-1-ol (B195923).

Step 3: Etherification

-

Dissolve the 3-(methylamino)-1-phenylpropan-1-ol in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Add a strong base, for example, sodium hydride, at a controlled temperature.

-

To this solution, add 1-chloro-4-(trifluoromethyl)benzene.

-

Heat the reaction mixture and monitor its progress by TLC.

-

After completion, cool the mixture and pour it into water.

-

Extract the product with an organic solvent, wash the organic layer, and dry it.

-

Remove the solvent under reduced pressure to yield the fluoxetine free base.

Step 4: Salt Formation

-

Dissolve the fluoxetine free base in a suitable solvent like diethyl ether.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a solvent (e.g., isopropanol) until precipitation is complete.

-

Collect the precipitated fluoxetine hydrochloride by filtration.

-

Wash the solid with a cold solvent and dry it under vacuum to obtain the final product.

High-Performance Liquid Chromatography (HPLC) Method for Analysis

This protocol outlines a reverse-phase HPLC method for the quantification of fluoxetine hydrochloride and the determination of its purity.

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common mobile phase is a mixture of diethyl amine buffer (pH 3.5) and acetonitrile (55:45 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV at 227 nm.

-

Column Temperature: Ambient.

Standard Solution Preparation:

-

Accurately weigh and dissolve a known amount of fluoxetine hydrochloride reference standard in the mobile phase to prepare a stock solution.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 40-200 µg/mL).

Sample Solution Preparation:

-

For bulk drug substance, accurately weigh and dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range.

-

For dosage forms, take a representative sample (e.g., the contents of several capsules), determine the average weight, and dissolve a portion equivalent to a known amount of fluoxetine hydrochloride in the mobile phase. Sonicate and filter the solution before injection.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solution.

-

Quantify the amount of fluoxetine hydrochloride in the sample by comparing its peak area with the calibration curve.

-

Assess purity by observing the presence of any additional peaks in the chromatogram.

Stability Study Protocol

This protocol is based on the ICH Q1A(R2) guidelines for stability testing of new drug substances.

1. Stress Testing (Forced Degradation):

-

Acid Hydrolysis: Expose the drug substance to 0.1 M HCl at an elevated temperature (e.g., 80°C) for a defined period.[2][13]

-

Base Hydrolysis: Expose the drug substance to 0.1 M NaOH at an elevated temperature (e.g., 80°C) for a defined period.[2][13]

-

Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[2]

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).[13]

-

Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

2. Formal Stability Study:

-

Batches: Use at least three primary batches of the drug substance.

-

Container Closure System: The container closure system should be the same as or simulate the packaging proposed for storage and distribution.

-

Storage Conditions:

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, the samples should be tested for appearance, assay, degradation products, and any other critical quality attributes. The validated stability-indicating HPLC method should be used.

Signaling Pathways and Experimental Workflows

Fluoxetine's Mechanism of Action: Serotonin Reuptake Inhibition

Fluoxetine's primary therapeutic effect is achieved through the selective inhibition of the serotonin transporter (SERT) in the presynaptic neuron. This action leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing its binding to postsynaptic receptors and augmenting serotonergic signaling.

Caption: Fluoxetine selectively blocks the serotonin transporter (SERT).

Fluoxetine and BDNF Signaling Pathway

Chronic fluoxetine treatment has been shown to upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuroplasticity, neuronal survival, and differentiation. This effect is thought to contribute to the long-term therapeutic benefits of fluoxetine.

Caption: Fluoxetine's influence on the BDNF signaling pathway.

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the analysis of fluoxetine hydrochloride using HPLC.

Caption: Workflow for HPLC analysis of fluoxetine hydrochloride.

References

- 1. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Process for the preparation of fluoxetine hydrochloride - Patent 0380924 [data.epo.org]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]

- 6. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 7. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. US5166437A - Process for the preparation of fluoxetine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. database.ich.org [database.ich.org]

(S)-Norfluoxetine as an Active Metabolite of Oxetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of (S)-norfluoxetine, the primary active metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875), commonly known by the brand name Oxetin. This document outlines the pharmacological significance of (S)-norfluoxetine, detailing its stereoselective metabolism, potent bioactivity, and prolonged pharmacokinetic profile. Quantitative data on its binding affinities and pharmacokinetic parameters are presented in structured tables for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for key in vitro assays and visualizes complex biological and experimental processes through signaling pathway and workflow diagrams generated using the DOT language. This resource is intended to support researchers, scientists, and professionals in the field of drug development in understanding the crucial role of (S)-norfluoxetine in the therapeutic efficacy and safety profile of fluoxetine.

Introduction

Fluoxetine, a widely prescribed antidepressant, is administered as a racemic mixture of (R)- and (S)-fluoxetine. Its therapeutic action is primarily attributed to the inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels. However, the clinical activity of fluoxetine is not solely dependent on the parent drug. Following administration, fluoxetine undergoes extensive hepatic metabolism to its N-desmethyl metabolite, norfluoxetine (B159337). This metabolic process is stereoselective, yielding (R)- and (S)-norfluoxetine.

Crucially, (S)-norfluoxetine is a potent and selective serotonin reuptake inhibitor, exhibiting significantly greater activity than its (R)-enantiomer.[1][2] Moreover, (S)-norfluoxetine possesses a considerably longer elimination half-life than fluoxetine itself, contributing significantly to the sustained therapeutic effect and the long washout period required when switching from fluoxetine to other serotonergic agents.[3][4] Understanding the distinct pharmacological and pharmacokinetic properties of (S)-norfluoxetine is therefore paramount for a comprehensive assessment of fluoxetine's clinical profile.

Metabolism and Pharmacokinetics

The metabolic conversion of fluoxetine to norfluoxetine is primarily mediated by the cytochrome P450 isoenzyme CYP2D6 in the liver.[4] This process involves N-demethylation and is stereoselective, with CYP2D6 preferentially metabolizing (S)-fluoxetine.[2] Both fluoxetine and norfluoxetine are also inhibitors of CYP2D6, leading to complex, nonlinear pharmacokinetics upon chronic administration.[5][6][7]

The most striking pharmacokinetic feature of (S)-norfluoxetine is its extended elimination half-life, which can range from 7 to 15 days, compared to 1 to 6 days for fluoxetine.[3][4] This long half-life results in the accumulation of (S)-norfluoxetine in the plasma, where its concentrations can exceed those of the parent drug during chronic treatment.

Table 1: Pharmacokinetic Parameters of Fluoxetine and Norfluoxetine Enantiomers

| Compound | Elimination Half-life (days) | Notes |

| (R)-Fluoxetine | ~2.6 (Extensive Metabolizers) | Shorter half-life compared to the (S)-enantiomer. |

| (S)-Fluoxetine | ~6.1 (Extensive Metabolizers) | Longer half-life contributes to sustained parent drug levels. |

| (R)-Norfluoxetine | ~5.5 (Extensive Metabolizers) | Significantly less potent as a SERT inhibitor. |

| (S)-Norfluoxetine | ~5.5 - 17.4 (Metabolizer Dependent) | The long and variable half-life is a key factor in fluoxetine's clinical profile. |

Data compiled from multiple sources.

Pharmacodynamics and Potency

The primary mechanism of action for both fluoxetine and (S)-norfluoxetine is the inhibition of the serotonin transporter (SERT). This inhibition blocks the reuptake of serotonin from the synaptic cleft, thereby enhancing serotonergic neurotransmission. The binding affinity of a compound to its target is a key determinant of its potency.

Table 2: Comparative Binding Affinities (Ki) for Serotonin Transporter (SERT)

| Compound | Ki (nM) for SERT | Reference |

| (R)-Fluoxetine | ~10.8 | [8] |

| (S)-Fluoxetine | ~10.8 | [8] |

| (R)-Norfluoxetine | ~280 | [1] |

| (S)-Norfluoxetine | ~1.3 - 14 | [1] |

As illustrated in the table, (S)-norfluoxetine exhibits a significantly higher binding affinity for SERT (lower Ki value) compared to (R)-norfluoxetine, highlighting its superior potency as a serotonin reuptake inhibitor.[1] The potency of (S)-norfluoxetine is comparable to that of the parent fluoxetine enantiomers.

Experimental Protocols

In Vitro Serotonin Transporter (SERT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the human serotonin transporter (hSERT).

Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing hSERT.

-

Radioligand: [³H]Citalopram or [³H]Paroxetine (a high-affinity SERT ligand).

-

Test Compounds: (S)-norfluoxetine, fluoxetine enantiomers.

-

Reference Compound: A known potent SSRI (e.g., paroxetine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

Scintillation Cocktail.

-

96-well filter plates and a cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize hSERT-expressing cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well filter plate, add in triplicate:

-

Assay buffer for total binding.

-

A high concentration of a non-radiolabeled SSRI (e.g., 10 µM paroxetine) for non-specific binding.

-

Serial dilutions of the test compounds.

-

-

Add the cell membrane preparation to each well.

-

Add the radioligand at a concentration close to its Kd value.

-

Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro CYP2D6 Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of test compounds on CYP2D6 activity using human liver microsomes.

Materials:

-

Human Liver Microsomes (HLM): Pooled from multiple donors.

-

CYP2D6 Substrate: Dextromethorphan or bufuralol.

-

Test Compounds: (S)-norfluoxetine, fluoxetine enantiomers.

-

Reference Inhibitor: Quinidine (a potent CYP2D6 inhibitor).

-

NADPH regenerating system.

-

Incubation Buffer: Potassium phosphate (B84403) buffer (pH 7.4).

-

LC-MS/MS system for metabolite quantification.

Procedure:

-

Pre-incubation: In a microcentrifuge tube, pre-incubate HLM, the test compound or reference inhibitor, and the incubation buffer at 37°C for a short period.

-

Initiation of Reaction: Add the CYP2D6 substrate to the pre-incubation mixture.

-

Start Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the CYP2D6 substrate (e.g., dextrorphan (B195859) from dextromethorphan) using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of metabolite formation in the presence of different concentrations of the test compound. Calculate the IC50 value for the inhibition of CYP2D6 activity.

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic pathway of fluoxetine to its active metabolite, (S)-norfluoxetine, and their subsequent action on the serotonin transporter.

Caption: Metabolic activation of fluoxetine and inhibition of SERT.

Experimental Workflow

The diagram below outlines a typical experimental workflow for characterizing the in vitro activity of (S)-norfluoxetine.

Caption: In vitro characterization workflow for (S)-norfluoxetine.

Conclusion

(S)-norfluoxetine is a clinically significant active metabolite of fluoxetine, contributing substantially to its therapeutic efficacy and long duration of action. Its high potency as a serotonin reuptake inhibitor, coupled with its prolonged elimination half-life, underscores the importance of considering its pharmacological profile in both preclinical and clinical research. This technical guide provides a foundational resource for professionals in the field, offering key quantitative data, detailed experimental methodologies, and clear visual representations of the underlying biological and experimental processes. A thorough understanding of the properties of (S)-norfluoxetine is essential for the continued development of safer and more effective antidepressant therapies.

References

- 1. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Inhibition by fluoxetine of cytochrome P450 2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Paroxetine at the Serotonin Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paroxetine (B1678475), a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed therapeutic agent for a range of psychiatric conditions, including major depressive disorder, anxiety disorders, and obsessive-compulsive disorder.[1][2] Its therapeutic efficacy is primarily attributed to its high-affinity blockade of the serotonin transporter (SERT), a key protein in the regulation of serotonergic neurotransmission.[1][3] This guide provides an in-depth technical overview of the pharmacodynamics of paroxetine, focusing on its molecular interactions with SERT, quantitative parameters of this interaction, and the experimental methodologies used for its characterization.

Molecular Mechanism of Action

The principal mechanism of action of paroxetine is the competitive inhibition of the serotonin transporter.[4] SERT, located on the presynaptic neuron, is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[3] By binding to a central site on SERT, paroxetine blocks this reuptake process, leading to an increased concentration and prolonged availability of serotonin in the synapse.[3] This enhancement of serotonergic neurotransmission is believed to underlie its antidepressant and anxiolytic effects.[3]

The binding of paroxetine to SERT stabilizes the transporter in an outward-open conformation, preventing the translocation of serotonin.[5] While the primary interaction is competitive with serotonin, there is also evidence to suggest that paroxetine may act as a low-affinity allosteric modulator of SERT.[5][6]

Over a chronic treatment period, the sustained increase in synaptic serotonin levels can lead to downstream adaptive changes, including the desensitization of 5-HT1A autoreceptors on presynaptic neurons.[7] This desensitization is thought to contribute to the delayed therapeutic onset of SSRIs, as it ultimately leads to a restoration of serotonin release that was initially inhibited by the acute increase in synaptic serotonin.[7]

Signaling Pathway of Paroxetine Action

Quantitative Pharmacodynamic Parameters

The interaction of paroxetine with the serotonin transporter has been extensively quantified through various in vitro assays. The key parameters are the binding affinity (Ki) and the functional inhibitory potency (IC50).

| Parameter | Value (nM) | Species/System | Reference(s) |

| Binding Affinity (Ki) | |||

| ~0.1 - 1.0 | Human SERT | [8] | |

| 0.05 | Not specified | [9] | |

| ~1 | Not specified | [4] | |

| 0.17 ± 0.02 | ts2-inactive SERT variant | [10][11] | |

| 0.4 ± 0.2 | ts2-active SERT variant | [10] | |

| Dissociation Constant (Kd) | |||

| <1 | Not specified | [4][12] | |

| 0.072 | Human placental brush-border membranes | [13] | |

| 0.14 | Wild-type human SERT | [12] | |

| Inhibition of 5-HT Uptake (IC50) | |||

| ~0.2 - 1.0 | Not specified | [8] | |

| 4 ± 1 | Wild-type SERT in HEK293 cells | [11][12] | |

| 0.56 | Human SERT in CHO cell membranes | [14] | |

| 2 | Human SERT in JAR cells | [14] |

Note: Values can vary depending on the specific experimental conditions, such as the radioligand used, cell type, and assay buffer composition.

Experimental Protocols

The characterization of paroxetine's pharmacodynamics at SERT relies on two primary in vitro assays: the radioligand binding assay and the serotonin reuptake inhibition assay.

Radioligand Binding Assay

This assay measures the affinity of paroxetine for SERT by assessing its ability to compete with a radiolabeled ligand that binds to the transporter.

Objective: To determine the inhibitor constant (Ki) of paroxetine for the serotonin transporter.

Materials:

-

Cell Membranes: Prepared from cell lines (e.g., HEK293, CHO) stably expressing the human serotonin transporter (hSERT).[5][8]

-

Radioligand: A high-affinity SERT ligand, such as [³H]Paroxetine or [³H]Citalopram.[5][8]

-

Test Compound: Paroxetine.

-

Reference Compound (for non-specific binding): A high concentration of a non-radiolabeled SERT ligand (e.g., imipramine).[5]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[5][8]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]

-

Scintillation Cocktail

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing hSERT in a lysis buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.[8]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of paroxetine.[8] Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and an excess of a non-labeled competitor).[8]

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to allow the binding to reach equilibrium.[8]

-

Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[8]

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the paroxetine concentration to generate a competition curve.

-

Determine the IC50 value from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Serotonin Reuptake Inhibition Assay

This assay measures the functional ability of paroxetine to inhibit the uptake of serotonin into cells expressing SERT.

Objective: To determine the half-maximal inhibitory concentration (IC50) of paroxetine for serotonin reuptake.

Materials:

-

Cells: A cell line stably expressing hSERT (e.g., HEK293 cells).[8]

-

Radiolabeled Serotonin: [³H]Serotonin.[8]

-

Test Compound: Paroxetine.

-

Uptake Buffer: e.g., Krebs-Ringer-HEPES (KRH) buffer.[8]

-

Wash Buffer: Ice-cold uptake buffer.[8]

-

Lysis Buffer

-

Scintillation Cocktail

-

96-well cell culture plates

-

Liquid scintillation counter

Procedure:

-

Cell Culture: Plate the hSERT-expressing cells in a 96-well plate and allow them to grow to confluence.[8]

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of paroxetine for a defined period (e.g., 10-20 minutes) at 37°C.[8]

-

Initiation of Uptake: Add a fixed concentration of [³H]Serotonin to each well to start the uptake reaction.

-

Incubation: Incubate the plate at 37°C for a short duration (e.g., 5-15 minutes) to allow for serotonin uptake.[8]

-

Termination of Uptake: Rapidly remove the buffer and wash the cells multiple times with ice-cold wash buffer to stop the uptake process.[8]

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of intracellular radioactivity using a liquid scintillation counter.[8]

-

Data Analysis:

-

Calculate the percentage of serotonin reuptake inhibition for each concentration of paroxetine relative to a control with no inhibitor.

-

Plot the percent inhibition against the logarithm of the paroxetine concentration to determine the IC50 value.[8]

-

Conclusion

Paroxetine is a high-affinity and potent inhibitor of the serotonin transporter. Its pharmacodynamic profile, characterized by low nanomolar Ki and IC50 values, underpins its clinical efficacy as an SSRI. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of paroxetine and other SERT-targeting compounds in both basic research and drug development settings. A thorough understanding of these methodologies and the quantitative data they generate is crucial for advancing our knowledge of serotonergic pharmacology and developing novel therapeutics for psychiatric disorders.

References

- 1. Paroxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Paroxetine Hydrochloride? [synapse.patsnap.com]

- 4. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]

- 11. biorxiv.org [biorxiv.org]

- 12. benchchem.com [benchchem.com]

- 13. scite.ai [scite.ai]

- 14. paroxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Impact of Fluoxetine on Neurogenesis: An In-Vitro Perspective

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of in-vitro studies investigating the effects of fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), on the process of neurogenesis. While the pro-neurogenic effects of chronic antidepressant treatment are well-documented in vivo, in-vitro models are indispensable for dissecting the direct cellular and molecular mechanisms of action. This document summarizes key quantitative findings, details common experimental protocols, and illustrates the critical signaling pathways involved.

Introduction: Fluoxetine and Neurogenesis

Neurogenesis, the process of generating new neurons, persists in specific regions of the adult brain, most notably the subgranular zone (SGZ) of the hippocampal dentate gyrus.[1] This process is increasingly implicated in the pathophysiology of depression and the therapeutic mechanisms of antidepressants.[1] Fluoxetine has been shown to increase adult hippocampal neurogenesis, an effect that may be crucial for its behavioral outcomes.[2][3] In-vitro studies, utilizing neural progenitor cells (NPCs), offer a controlled environment to investigate the direct effects of fluoxetine on cell proliferation, differentiation, and survival, independent of systemic physiological factors.[1][4]

Quantitative Analysis of Fluoxetine's Effects on Neural Progenitor Cells

In-vitro research reveals a dose-dependent and cell-type-specific impact of fluoxetine on NPC behavior. The following tables summarize quantitative data from key studies, focusing on proliferation and differentiation markers.

Table 1: Effects of Fluoxetine on NPC Proliferation

| Cell Type | Fluoxetine Concentration | Treatment Duration | Proliferation Assay | Key Finding | Reference |

| Rat Embryonic NPCs | 0.001–20 µM | 48 hours | BrdU Incorporation | Significant increase at 1 µM; significant decrease at 20 µM. | [4] |

| Human Embryonic Stem Cell-derived Neuronal Precursors | Not specified | 2 weeks | MTT Assay, CPDL | Higher proliferation rate and significantly increased Cumulative Population Doubling Level (CPDL) compared to control. | [5] |

| Fetal Hypothalamic Neuroprogenitor Cells | 1 µM | Not specified | Ki-67 Staining | Increased number of Ki-67 positive cells and larger neurosphere size. | [6] |

| Rat Postnatal Cerebellar Neural Progenitors | Not specified | Protracted | Not specified | Increased cell proliferation. | [7] |

Table 2: Effects of Fluoxetine on NPC Differentiation and Survival

| Cell Type | Fluoxetine Concentration | Treatment Duration | Differentiation/Survival Assay | Key Finding | Reference |

| Rat Embryonic NPCs | Not specified | Not specified | Neuronal vs. Glial Markers | No significant change in the relative proportion of neurons and glia generated. | [4] |

| Rat Embryonic NPCs | 1 µM | 48 hours | TUNEL Assay | No significant difference in the proportion of TUNEL-positive (apoptotic) cells compared to control. | [4] |

| Fetal Hypothalamic Neuroprogenitor Cells | 1 µM | Not specified | NeuN & SOX2 Staining | Decreased number of mature neurons (NeuN+) and increased number of undifferentiated cells (SOX2+). | [6][8] |

| Rat Postnatal Cerebellar Neural Progenitors | Not specified | Protracted | Not specified | Increased cell differentiation. | [7] |

Key Signaling Pathways in Fluoxetine-Mediated Neurogenesis

Several signaling pathways are implicated in the neurogenic effects of fluoxetine. In-vitro studies have been pivotal in identifying these molecular cascades. The primary mechanisms involve the activation of serotonin receptors, leading to downstream modulation of pathways critical for cell proliferation and survival.

The 5-HT1A Receptor, GSK-3β, and β-Catenin Pathway

A prominent mechanism involves the activation of the 5-hydroxytryptamine-1A (5-HT1A) receptor. This activation leads to the inhibition of Glycogen Synthase Kinase-3 Beta (GSK-3β) through phosphorylation at its Ser9 residue.[4][9] Inhibited GSK-3β can no longer phosphorylate β-catenin, preventing its degradation.[4] Consequently, β-catenin accumulates in the nucleus, where it acts as a transcription factor to promote the expression of genes involved in cell proliferation.[4][9] The effects of fluoxetine on this pathway can be blocked by 5-HT1A receptor antagonists like WAY-100635.[4][9]

The BDNF-TrkB-CREB Pathway

Another critical axis involves Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[10] Fluoxetine treatment has been shown to increase BDNF expression.[10][11] The binding of BDNF to TrkB activates downstream signaling cascades, including the MAPK/ERK pathway, which ultimately leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB).[7][10] Activated CREB is a transcription factor that promotes the expression of genes crucial for neuronal survival, proliferation, and differentiation.[7][11]

References

- 1. Implications of adult hippocampal neurogenesis in antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Chronic Fluoxetine Stimulates Maturation and Synaptic Plasticity of Adult-Born Hippocampal Granule Cells | Journal of Neuroscience [jneurosci.org]

- 4. Fluoxetine Regulates Neurogenesis In Vitro Through Modulation of GSK-3β/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increased cellular turnover in response to fluoxetine in neuronal precursors derived from human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluoxetine Induces Proliferation and Inhibits Differentiation of Hypothalamic Neuroprogenitor Cells In Vitro | PLOS One [journals.plos.org]

- 7. Fluoxetine-induced proliferation and differentiation of neural progenitor cells isolated from rat postnatal cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluoxetine induces proliferation and inhibits differentiation of hypothalamic neuroprogenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluoxetine regulates neurogenesis in vitro through modulation of GSK-3β/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-HTT independent effects of fluoxetine on neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Roles of BDNF, pCREB and Wnt3a in the Latent Period Preceding Activation of Progenitor Cell Mitosis in The Adult Dentate Gyrus by Fluoxetine - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Fluoxetine on Hippocampal Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant with profound effects on the central nervous system. A significant body of research has demonstrated that its therapeutic action is linked to the modulation of gene expression within the hippocampus, a brain region critical for memory, learning, and mood regulation. This technical guide synthesizes current findings on the molecular impact of fluoxetine on the hippocampus, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways. Chronic administration of fluoxetine promotes neurogenesis and synaptic plasticity, largely through the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and subsequent activation of intracellular signaling cascades.[1][2][3] Furthermore, fluoxetine induces widespread changes in the hippocampal transcriptome and epigenome, including alterations in histone acetylation, indicative of a broad reprogramming of gene activity.[4][5][6] This guide provides an in-depth overview of these mechanisms for professionals engaged in neuroscience research and psychiatric drug development.

Core Mechanisms of Action

Fluoxetine's influence on hippocampal gene expression is multifaceted. Key effects observed across numerous studies include:

-

Promotion of Neurogenesis and Neuronal "Dematuration": Chronic fluoxetine treatment is strongly associated with an increase in adult hippocampal neurogenesis.[4][7] Transcriptomic analyses reveal that fluoxetine induces a gene expression profile in the adult hippocampus that resembles a more immature, or "demature," state, which is thought to enhance neuronal plasticity.[8]

-

Upregulation of BDNF Signaling: A central mechanism is the enhancement of the BDNF signaling pathway.[9] Chronic, but not acute, fluoxetine administration increases the expression of BDNF and its high-affinity receptor, TrkB.[1][3][9] This activation triggers downstream pathways crucial for neuronal survival, growth, and synaptic strengthening.

-

Activation of Intracellular Signaling Cascades: Fluoxetine exposure leads to the long-term dysregulation of several major intracellular signal transduction pathways, including the Extracellular signal-Regulated Kinase (ERK), Phosphatidylinositide-3-Kinase (PI3K)/AKT, and Wingless (Wnt) signaling cascades.[10]

-

Epigenetic Modifications: The drug induces significant chromatin remodeling.[5] Studies have identified changes in histone acetylation, such as H3K27ac, a marker for active enhancers and promoters, suggesting fluoxetine alters the accessibility of DNA for transcription.[4][5][6]

Quantitative Gene Expression Data

The following tables summarize quantitative data on hippocampal gene expression changes following chronic fluoxetine administration, as identified in rodent models.

Table 1: Upregulation of BDNF-LTP Associated Genes in the Hippocampus Proper

Data extracted from studies on chronic fluoxetine treatment in rodents.[3]

| Gene | Fold Increase (mRNA Level) | Function |

| TIEG1 | ~7.0 | Transcription factor involved in TGF-β signaling |

| Narp | ~4.0 | Neuronal activity-regulated pentraxin |

| Arc | ~3.0 | Activity-regulated cytoskeleton-associated protein |

Table 2: Upregulation of Genes in the Dentate Gyrus

Data extracted from studies on chronic fluoxetine treatment in rodents.[3]

| Gene | Fold Increase (mRNA Level) | Function |

| Neuritin | ~2.0 | Neurotrophic factor involved in neurite outgrowth |

| TIEG1 | ~2.0 | Transcription factor involved in TGF-β signaling |

Table 3: Dysregulation of Signaling Pathway Genes After Adolescent Fluoxetine Exposure

Data reflects persistent mRNA level changes in adulthood following adolescent treatment.[10]

| Pathway | Gene | Change |

| MAPK/ERK | MEK1, MEK2 | Increased |

| ERK1, ERK2 | Increased | |

| p90RSK | Increased | |

| PI3K/AKT | IRS2, PI3K | Increased |

| PDK, AKT1 | Increased | |

| GSK3β-1 | Increased | |

| Transcription Factors | CREB, Zif268 | Increased |

| ΔFosB | Increased |

Experimental Protocols & Workflows

The findings described herein are derived from a range of established experimental procedures. Below are detailed methodologies commonly employed in this field of research.

Animal Models and Drug Administration

-

Subjects: Adult male C57BL/6 mice or Wistar/Sprague-Dawley rats are commonly used.[10][11] Animals are housed under standard laboratory conditions with ad libitum access to food and water.[11][12]

-

Chronic Fluoxetine Administration: Fluoxetine is typically administered for a period of 21-28 days to observe long-term plastic changes.[8][11] Common methods include:

Tissue Preparation and Analysis

-

Hippocampal Dissection: Following the treatment period, animals are euthanized. The brain is rapidly extracted, and the hippocampus (or specific subregions like the dentate gyrus) is dissected on ice.

-

RNA Extraction and Sequencing (RNA-Seq):

-

Total RNA is extracted from hippocampal tissue using standard commercial kits (e.g., RNeasy Kit, Qiagen).

-

RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and bioanalyzer.

-

Libraries are prepared for sequencing, which may include poly(A) selection for mRNA.

-

Sequencing is performed on a high-throughput platform (e.g., Illumina).

-

Bioinformatic analysis is conducted to align reads, quantify gene expression, and identify differentially expressed genes (DEGs).[5][14]

-

-

Quantitative Real-Time PCR (qPCR):

-

Chromatin Immunoprecipitation Sequencing (ChIP-Seq):

-

Hippocampal tissue is treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin is sheared into smaller fragments.

-

An antibody specific to the protein of interest (e.g., H3K27ac) is used to immunoprecipitate the chromatin.

-

The cross-links are reversed, and the associated DNA is purified and sequenced.

-

This maps the genomic locations of specific protein-DNA interactions.[5][6]

-

Visualized Pathways and Workflows

Diagram 1: General Experimental Workflow

Caption: A typical workflow for studying fluoxetine's effects on the hippocampus.

Diagram 2: Fluoxetine-Modulated BDNF-TrkB Signaling Pathway

Caption: The BDNF-TrkB signaling cascade activated by chronic fluoxetine.

Conclusion and Future Directions

The evidence overwhelmingly indicates that fluoxetine fundamentally alters the molecular landscape of the hippocampus. By promoting neurogenesis, activating the BDNF signaling pathway, and inducing epigenetic modifications, fluoxetine facilitates a state of heightened neuronal plasticity. This reprogramming of gene expression is considered a core component of its therapeutic efficacy. For drug development professionals, these pathways represent key targets for novel antidepressant agents. Future research, particularly utilizing single-cell resolution techniques, will further elucidate the cell-type-specific effects of fluoxetine, offering more refined targets for intervention in mood disorders.[5][14]

References

- 1. Chronic fluoxetine treatment induces brain region-specific upregulation of genes associated with BDNF-induced long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Chronic Fluoxetine Treatment Induces Brain Region-Specific Upregulation of Genes Associated with BDNF-Induced Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluoxetine Increases Hippocampal Neurogenesis and Induces Epigenetic Factors But Does Not Improve Functional Recovery after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrative multi-omics landscape of fluoxetine action across 27 brain regions reveals global increase in energy metabolism and region-specific chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Impact of SSRI Fluoxetine on the Transcriptome and Epigenome — BrainPost | Easy-to-read summaries of the latest neuroscience publications [brainpost.co]

- 7. researchgate.net [researchgate.net]

- 8. Transcriptomic evidence for immaturity induced by antidepressant fluoxetine in the hippocampus and prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Adolescent fluoxetine exposure induces persistent gene expression changes in the hippocampus of adult male C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Fluoxetine on the Hippocampus of Wistar Albino Rats in Cold Restraint Stress Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsucon.rsu.ac.th [rsucon.rsu.ac.th]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. rna-seqblog.com [rna-seqblog.com]

- 15. researchgate.net [researchgate.net]

The Rational Design of a Revolution: A Technical History of Fluoxetine's Discovery as the First SSRI

A Whitepaper for Drug Development Professionals

Abstract

Fluoxetine (B1211875) (Prozac), the first compound commercialized as a Selective Serotonin (B10506) Reuptake Inhibitor (SSRI), fundamentally altered the therapeutic landscape of clinical depression. Its development by scientists at Eli Lilly and Company in the 1970s marked a pivotal shift from serendipitous discovery to rational drug design in psychopharmacology. Grounded in the monoamine hypothesis of depression, the project's specific goal was to create a molecule that selectively blocked the reuptake of serotonin (5-hydroxytryptamine, 5-HT) without the significant side effects associated with the prevailing treatments, namely Tricyclic Antidepressants (TCAs) and Monoamine Oxidase Inhibitors (MAOIs). This document provides a detailed technical history of fluoxetine's discovery, focusing on the key experiments, quantitative pharmacological data, and the logical framework that led to its identification and validation as a breakthrough therapeutic agent.

Introduction: The Pre-SSRI Landscape

In the early 1970s, the treatment of depression was dominated by two classes of drugs: TCAs and MAOIs. While effective for many, their clinical utility was hampered by poor side-effect profiles. TCAs, such as amitriptyline (B1667244) and imipramine, non-selectively blocked the reuptake of both serotonin and norepinephrine (B1679862) and also interacted with muscarinic, histaminic, and alpha-adrenergic receptors, leading to adverse effects like dizziness, blurred vision, constipation, and cardiotoxicity.[1][2] MAOIs carried the risk of hypertensive crisis when combined with certain foods or medications.[3]

This clinical reality, coupled with emerging evidence for the role of serotonin in mood regulation, prompted a targeted research program at Eli Lilly and Company.[4][5] The central hypothesis was that a compound capable of selectively enhancing serotonergic neurotransmission by blocking its reuptake pump—the serotonin transporter (SERT)—would retain antidepressant efficacy while avoiding the side effects caused by interacting with other neurotransmitter systems.[4][5]

The Discovery Pathway: From Antihistamine to SSRI

The journey to fluoxetine began in 1970 with a collaborative effort by chemist Bryan Molloy and pharmacologist Ray W. Fuller at Eli Lilly.[3][6] The starting chemical scaffold was 3-phenoxy-3-phenylpropylamine, a structure similar to the antihistamine diphenhydramine, which was known to possess some antidepressant properties.[3][6]

Molloy, along with fellow chemist Klaus Schmiegel, synthesized dozens of derivatives of this parent compound.[3][6] The crucial step toward identifying fluoxetine was taken by biochemist David T. Wong.[1][3] Wong proposed re-screening Molloy's synthesized compounds using a newly developed in vitro assay to specifically measure the inhibition of serotonin, norepinephrine, and dopamine (B1211576) reuptake into crude preparations of nerve endings (synaptosomes) isolated from rat brains.[3][6]

On July 24, 1972, this systematic screening identified a compound, initially labeled Lilly 110140, that demonstrated potent and highly selective inhibition of serotonin reuptake.[7] This compound was officially named fluoxetine in 1975.[7] The first scientific publication detailing its unique pharmacological profile appeared in 1974.[8]

Quantitative Pharmacology: Establishing Selectivity

The defining characteristic of fluoxetine is its high affinity for the serotonin transporter (SERT) and substantially lower affinity for the norepinephrine transporter (NET) and dopamine transporter (DAT), as well as other neuroreceptors. This selectivity was the primary objective of the research program and is evident in the quantitative data from early and subsequent pharmacological profiling.

Monoamine Transporter Binding Affinity

The following table summarizes the binding affinities (Kd, Dissociation Constant) of fluoxetine and its active metabolite, norfluoxetine, for the three primary monoamine transporters. A lower Kd value indicates higher binding affinity.

| Compound | SERT Kd (nM) | NET Kd (nM) | DAT Kd (nM) |

| Fluoxetine | 2 | 1560 | 6670 |

| Norfluoxetine | 38 | 6838 | 4102 |

| Data compiled from Wenthur et al., providing a pharmacological profile based on early data.[1] |

Comparative Selectivity Profile

To illustrate the breakthrough in selectivity, the following table compares the transporter and receptor binding affinities (Ki, Inhibition Constant) of fluoxetine with the tricyclic antidepressant amitriptyline and other first-generation SSRIs. A lower Ki value indicates a stronger inhibition/binding.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Muscarinic M1 Ki (nM) | Histamine H1 Ki (nM) | Alpha-1 Adrenergic Ki (nM) |

| Fluoxetine | ~2.5 | ~300 | ~3600 | >10,000 | >10,000 | ~1,900 |

| Amitriptyline | ~4.0 | ~10 | ~4,300 | ~15 | ~1.1 | ~25 |

| Paroxetine | ~0.1 | ~25 | ~240 | ~100 | ~30 | ~1,300 |

| Sertraline | ~0.4 | ~420 | ~25 | >10,000 | >10,000 | ~400 |

| Data compiled from multiple sources reflecting established pharmacological profiles. Absolute values may vary slightly between studies based on experimental conditions. |

This comparative data clearly demonstrates fluoxetine's several hundred-fold selectivity for SERT over NET and its thousand-fold selectivity over DAT. Crucially, its affinity for the muscarinic, histaminic, and adrenergic receptors responsible for the major side effects of TCAs is negligible.[1]

Key Experimental Protocols

The discovery and validation of fluoxetine relied on robust in vitro and in vivo experimental models.

In Vitro Monoamine Reuptake Inhibition Assay

This assay was the cornerstone of the screening process that identified fluoxetine's unique properties.

Objective: To measure the potency of test compounds in inhibiting the uptake of radiolabeled serotonin, norepinephrine, and dopamine into isolated rat brain nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation:

-

Whole brains from male Wistar rats were rapidly removed and homogenized in ice-cold 0.32 M sucrose (B13894) solution.

-

The homogenate was subjected to differential centrifugation. An initial low-speed spin (e.g., 1,000 x g for 10 minutes) pelleted nuclei and cellular debris.

-

The resulting supernatant was then centrifuged at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction (P2), which is rich in resealed presynaptic nerve terminals.

-

The P2 pellet was resuspended in a suitable physiological buffer for the uptake assay.

-

-

Uptake Assay:

-

Aliquots of the synaptosomal suspension were pre-incubated at 37°C for approximately 5-10 minutes.

-

The uptake reaction was initiated by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]Norepinephrine, or [³H]Dopamine) in the presence of various concentrations of the test compound (e.g., fluoxetine).

-

To determine non-specific uptake, parallel reactions were run in the presence of a very high concentration of a known potent reuptake inhibitor for that specific transporter.

-

The reaction was allowed to proceed for a short, defined period (e.g., 3-5 minutes) to measure the initial rate of uptake.

-

The reaction was terminated by rapid filtration through glass fiber filters, which trap the synaptosomes but allow the incubation medium to pass through.

-

The filters were washed quickly with ice-cold buffer to remove any non-internalized radiolabel.

-

-

Quantification and Analysis:

-

The radioactivity trapped on the filters was measured using liquid scintillation counting.

-

Specific uptake was calculated by subtracting the non-specific uptake from the total uptake.

-

Inhibition curves were generated by plotting the percentage of uptake inhibition against the concentration of the test compound.

-

The IC₅₀ value (the concentration of the compound required to inhibit 50% of the specific uptake) was determined from these curves.

-

In Vivo Model: Antagonism of p-Chloroamphetamine (PCA)-Induced Serotonin Depletion

This in vivo model, championed by Ray Fuller, was used to confirm that fluoxetine blocked the serotonin transporter in a living organism.

Objective: To determine if pretreatment with a test compound could prevent the long-term depletion of brain serotonin caused by the neurotoxic agent p-chloroamphetamine (PCA).

Rationale: PCA is a substrate for the serotonin transporter. Its entry into the serotonin neuron is required for it to exert its serotonin-releasing and, at higher doses, neurotoxic effects, which lead to a profound and lasting depletion of brain serotonin levels. A compound that effectively blocks SERT will prevent PCA from entering the neuron and thus antagonize its serotonin-depleting effects.

Methodology:

-

Animal Dosing:

-

One group of rats received the test compound (e.g., fluoxetine) administered intraperitoneally (i.p.).

-

A control group received a vehicle injection.

-

After a set pretreatment time (e.g., 30-60 minutes), all animals were administered a dose of PCA (e.g., 5-10 mg/kg, i.p.).

-

-

Tissue Collection and Analysis:

-

At a specified time after PCA administration (e.g., 24-48 hours), the animals were euthanized.

-

Brains were rapidly dissected, and specific regions (e.g., cortex, hippocampus) were isolated.

-

The brain tissue was homogenized and processed for the measurement of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), typically using high-performance liquid chromatography (HPLC) with electrochemical or fluorometric detection.

-

-

Analysis:

-

The brain serotonin levels in the group pretreated with the test compound were compared to those in the control group that received only PCA.

-

Significant prevention of the PCA-induced serotonin depletion was taken as evidence of potent in vivo SERT blockade by the test compound.[5]

-

Visualizing the Process and Mechanism

The following diagrams illustrate the logical and biological frameworks central to fluoxetine's development.

Drug Discovery Workflow

Mechanism of Action at the Synapse

References

- 1. Blockade by newly-developed antidepressants of biogenic amine uptake into rat brain synaptosomes. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Blockade by newly-developed antidepressants of biogenic amine uptake into rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine chloride | C17H18ClF3NO- | CID 44669843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Preliminary Research on Fluoxetine for Non-Depressive Disorders: A Technical Guide

Introduction

Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed medication for major depressive disorder. However, its therapeutic applications extend to a range of non-depressive psychiatric conditions. This technical guide provides an in-depth overview of the core scientific and clinical research on the use of fluoxetine in the treatment of Obsessive-Compulsive Disorder (OCD), Panic Disorder, and Post-Traumatic Stress Disorder (PTSD). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on fluoxetine's efficacy, experimental methodologies, and underlying signaling pathways.

Mechanism of Action and Signaling Pathways

Fluoxetine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to an increased concentration of serotonin (5-HT) in the synaptic cleft.[1] This enhancement of serotonergic neurotransmission is central to its therapeutic effects in various psychiatric disorders.[1] Beyond this primary action, fluoxetine's effects are mediated through a complex cascade of downstream signaling events.

The binding of serotonin to its various postsynaptic receptors, particularly the 5-HT1A and 5-HT2A/2C families, triggers intracellular signaling pathways that modulate neuronal activity and plasticity.[2][3] Chronic administration of fluoxetine can lead to adaptive changes in receptor sensitivity and gene expression, contributing to its long-term therapeutic benefits.[4]

Clinical Efficacy in Non-Depressive Disorders

Fluoxetine has demonstrated efficacy in the treatment of OCD, Panic Disorder, and PTSD in numerous randomized controlled trials. The following tables summarize the quantitative data from key studies.

Obsessive-Compulsive Disorder (OCD)

| Study | N | Treatment Group(s) | Duration | Primary Outcome Measure | Key Findings |

| The Lilly European OCD Study Group[5] | 214 | Fluoxetine (20, 40, 60 mg/day), Placebo | 8 weeks | Yale-Brown Obsessive Compulsive Scale (Y-BOCS) | Statistically significant improvement in Y-BOCS total score for the 60 mg group compared to placebo. Higher response rates for 40 mg and 60 mg doses.[5] |

| Liebowitz et al. (2002) (as cited in a review)[6] | 43 | Fluoxetine (up to 80 mg/day), Placebo | 16 weeks | Children's Yale-Brown Obsessive Compulsive Scale (CY-BOCS) | Fluoxetine group showed significantly lower CY-BOCS scores than placebo at 16 weeks. 57% of fluoxetine patients were much or very much improved compared to 27% of placebo patients.[6] |

Panic Disorder

| Study | N | Treatment Group(s) | Duration | Primary Outcome Measure | Key Findings |

| Fluoxetine Panic Disorder Study Group[7][8] | 243 | Fluoxetine (10, 20 mg/day), Placebo | Not Specified | Change in panic attack frequency, Clinical Global Impression (CGI) | 20 mg/day dose was associated with more improvement than placebo across multiple measures, including panic attack frequency and phobic symptoms.[7][8][9] |

| Michelson et al. (2001)[10] | Not Specified | Fluoxetine (20-60 mg/day), Placebo | 12 weeks | Proportion of panic-free patients | Fluoxetine was associated with a statistically significantly greater proportion of panic-free patients compared with placebo at 6 weeks and at the end of the study.[10][11] |

| Unnamed Pilot Study[12] | 40 | Fluoxetine (60 mg/day), Clomipramine (75 mg/day) | 6 weeks | Hamilton Anxiety Rating Scale, Standard Psychiatric Interview | Favorable response in 95% of patients treated with fluoxetine and 90% of patients treated with clomipramine.[12] |

Post-Traumatic Stress Disorder (PTSD)

| Study | N | Treatment Group(s) | Duration | Primary Outcome Measure | Key Findings |